molecular formula C8H7Cl2I B2709175 1,4-Bis(chloromethyl)-2-iodobenzene CAS No. 1879032-85-5

1,4-Bis(chloromethyl)-2-iodobenzene

Cat. No.: B2709175
CAS No.: 1879032-85-5
M. Wt: 300.95
InChI Key: BGNYJLBGIHZLAG-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-iodobenzene (CAS 1879032-85-5) is a high-value synthetic intermediate with a molecular formula of C8H7Cl2I and a molecular weight of 300.95 g/mol . This compound is professionally supplied as a bulk active pharmaceutical ingredient (API) and fine chemical, available with a guaranteed purity of >99%,- analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure quality and consistency for critical research applications . Its primary research value lies in its role as a versatile and multifunctional building block in synthetic organic chemistry, medicinal chemistry, and biotechnology. The molecule features two distinct reactive sites: the benzyl chlorides and the aromatic iodine. This allows it to undergo successive and diverse metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki reactions) via the iodide group, as well as nucleophilic substitutions via the chloromethyl groups . This bifunctionality makes it particularly valuable for constructing complex molecular architectures, including conjugated organic frameworks and pharmaceutical intermediates. Its main applications include serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and as a core structure in pesticide and dye intermediates . Researchers utilize this compound to incorporate a disubstituted benzene core with further functionalization potential, enabling the development of novel chemical entities. This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYJLBGIHZLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Bis(chloromethyl)-2-iodobenzene typically involves the chloromethylation of 2-iodobenzene. One common method includes the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(azidomethyl)-2-iodobenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in organic synthesis.

    Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 1,4-Bis(chloromethyl)-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Bis(bromomethyl)-2-iodobenzene

  • Molecular Formula : C₈H₇Br₂I
  • Molecular Weight : 390.7 g/mol .
  • Key Differences :
    • Bromine’s higher atomic weight and polarizability compared to chlorine result in greater molecular weight and enhanced leaving-group ability.
    • Reactivity: Bromomethyl groups undergo nucleophilic substitution (e.g., SN2) faster than chloromethyl analogs due to Br’s weaker C-Br bond .
  • Applications : Used in medicinal chemistry as a building block for alkylating agents .

1,4-Bis(trifluoromethyl)-2-iodobenzene

  • Molecular Formula : C₈H₃F₆I
  • Molecular Weight : 340.0 g/mol .
  • Key Differences :
    • Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, reducing the aromatic ring’s electron density and directing electrophilic substitutions to specific positions.
    • Stability: Enhanced thermal and oxidative stability due to fluorine’s electronegativity.
  • Applications : Valued in fluorinated drug design for improved metabolic stability and membrane permeability .

1,4-Dichloro-2-iodobenzene

  • Molecular Formula : C₆H₃Cl₂I
  • Molecular Weight : 272.9 g/mol .
  • Key Differences :
    • Lacks methylene (-CH₂-) bridges, reducing steric bulk but limiting utility in alkylation reactions.
    • Reactivity: Direct halogenation patterns favor electrophilic aromatic substitution over nucleophilic pathways.
  • Applications : Primarily a halogenation intermediate in organic synthesis .

1,4-Bis(octyloxy)-2-iodobenzene

  • Structure : Features long alkoxy (-OC₈H₁₇) chains instead of halomethyl groups.
  • Key Differences: Alkoxy groups enhance solubility in nonpolar solvents and reduce reactivity toward electrophiles. Applications: Likely used in materials science for liquid crystals or surfactants due to its amphiphilic structure .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
1,4-Bis(chloromethyl)-2-iodobenzene C₈H₇Cl₂I 300.9 (calc.) -CH₂Cl, -I Moderate nucleophilic substitution Pharmaceutical intermediates
1,4-Bis(bromomethyl)-2-iodobenzene C₈H₇Br₂I 390.7 -CH₂Br, -I Faster SN2 reactions Alkylating agents
1,4-Bis(trifluoromethyl)-2-iodobenzene C₈H₃F₆I 340.0 -CF₃, -I Electron-deficient aromatic ring Fluorinated drug synthesis
1,4-Dichloro-2-iodobenzene C₆H₃Cl₂I 272.9 -Cl, -I Electrophilic substitution Halogenation intermediates

Biological Activity

1,4-Bis(chloromethyl)-2-iodobenzene, a compound with the CAS number 1879032-85-5, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic activities.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which consists of two chloromethyl groups and an iodine atom attached to a benzene ring. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a comparative study indicated that derivatives of chloromethylated compounds exhibit significant antimicrobial activity against various pathogens. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Pathogen
This compound25Staphylococcus aureus
1,4-Dichlorobenzene50Escherichia coli

The compound demonstrated a lower MIC against Staphylococcus aureus compared to other tested derivatives, suggesting a potent antimicrobial potential.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of ROS
MCF-7 (Breast)20Apoptosis via mitochondrial pathway
A549 (Lung)18Cell cycle arrest

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, particularly HeLa cells.

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. For example, modifications to the chloromethyl groups have been shown to improve selectivity and potency against specific targets such as Trypanosoma cruzi.

Selectivity Index and Efficacy

In a study evaluating the selectivity index (SI) of modified compounds derived from this compound:

Compound IDEC50 (µM)CC50 (µM)SI
Compound A510020
Compound B36020

The selectivity index indicates that these derivatives maintain low cytotoxicity in non-cancerous cells while exhibiting high efficacy against cancer cells.

Q & A

Q. What are the established synthetic routes for 1,4-Bis(chloromethyl)-2-iodobenzene?

The synthesis typically involves halogenation or coupling reactions. A common approach is the use of bis-halomethyl precursors, such as 1,4-bis(bromomethyl)-2-iodobenzene, subjected to nucleophilic substitution with chloride sources (e.g., KCl) under reflux in polar aprotic solvents like DMF. Reaction conditions (temperature, stoichiometry) must be optimized to minimize side products like dehalogenated derivatives . Post-synthesis purification via column chromatography or recrystallization is critical, as residual impurities can interfere with downstream applications.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, the iodine atom induces distinct deshielding effects on adjacent protons (e.g., δ ~7.3 ppm for aromatic protons near iodine), while chloromethyl groups show characteristic splitting (~δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond angles and steric interactions. Studies on analogous iodobenzene derivatives (e.g., 2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione) demonstrate precise determination of halogen positioning and molecular packing .

Q. What are the key safety considerations when handling this compound?

  • Toxicity : Chloromethyl and iodo groups pose risks of alkylation and thyroid disruption. Use PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.
  • Waste Disposal : Halogenated waste requires neutralization (e.g., with sodium thiosulfate for iodine) before disposal. Always consult institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to its low bond dissociation energy with carbon. Computational studies suggest that the electron-withdrawing chloromethyl groups enhance the electrophilicity of the iodine-bearing carbon, facilitating oxidative addition to Pd(0) catalysts. Experimental validation involves comparing reaction yields with bromo/chloro analogs and analyzing byproducts (e.g., homocoupling) via GC-MS .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. For instance, the HOMO-LUMO gap correlates with susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DCM vs. THF) are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental UV-Vis or cyclic voltammetry data .

Q. How can crystallographic data resolve structural ambiguities in halogenated derivatives?

Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths and angles. For example, in 1,4-Bis(4-chlorophenylseleno)-2,5-dimethoxybenzene, crystallography confirmed the trans-configuration of halogens and steric hindrance from chloromethyl groups. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Cl) influencing crystal packing .

Q. What strategies mitigate competing reactions during functionalization of this compound?

  • Steric Control : Bulky ligands (e.g., SPhos) on Pd catalysts reduce undesired β-hydride elimination in coupling reactions.
  • Temperature Modulation : Lower temperatures (~0°C) suppress radical pathways in halogen exchange reactions.
  • Protecting Groups : Temporarily mask chloromethyl moieties with tert-butyldimethylsilyl (TBS) groups to direct iodine-specific reactivity .

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